
2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride
Overview
Description
2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H19Cl3N2O2S . It has a molecular weight of 373.73 . This compound is available from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a benzenesulfonamide group and two chlorine atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.73 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Coordination Chemistry and Molecular Structures
- Studies on N-[2-(Pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have revealed their potential in forming coordination complexes with metals, highlighting their utility in the development of new ligands for metal coordination. The molecular structures of these compounds have been determined, showing unique hydrogen bonding and π-π stacking interactions, which are crucial for their coordination properties (Jacobs et al., 2013).
Catalysis
- Sulfonamide derivatives have been utilized in the base-free transfer hydrogenation of ketones, indicating their role in catalysis. The study demonstrated the synthesis and characterization of sulfonamide ligands and their corresponding Cp*IrIII complexes, which were efficient in the transfer hydrogenation of various ketones under mild conditions, highlighting their potential in catalytic applications (Ruff et al., 2016).
Antimicrobial Activities
- The synthesis and characterization of N-pyridin-3-yl-benzenesulfonamide, along with its demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, underscore the potential of sulfonamide derivatives in developing new antimicrobial agents (Ijuomah et al., 2022).
Inhibition Studies
- Sulfonamide derivatives have been investigated for their binding affinity against human carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes. These compounds have shown potential as inhibitors, particularly against cancer-related isoforms, indicating their applicability in therapeutic interventions for diseases like cancer (Balandis et al., 2020).
properties
IUPAC Name |
2,3-dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S.ClH/c1-2-17(9-10-5-4-8-16-10)20(18,19)12-7-3-6-11(14)13(12)15;/h3,6-7,10,16H,2,4-5,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRAYRXTUFXOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



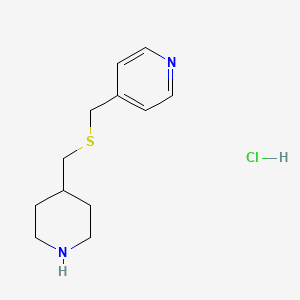
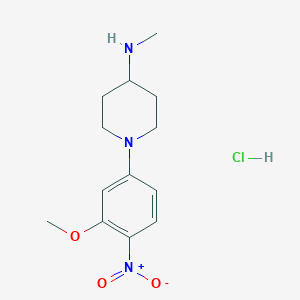
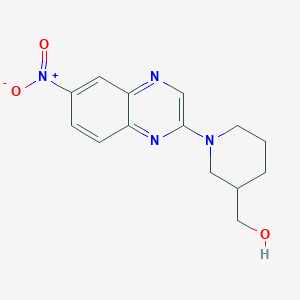

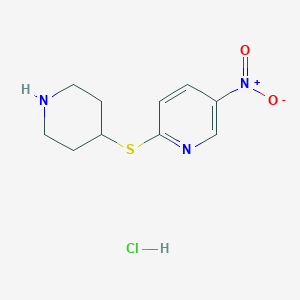
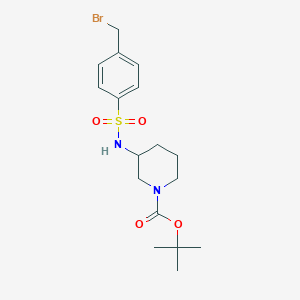
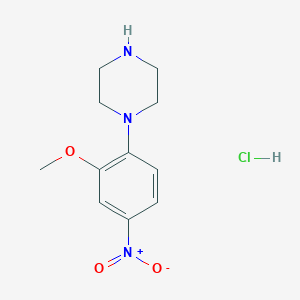
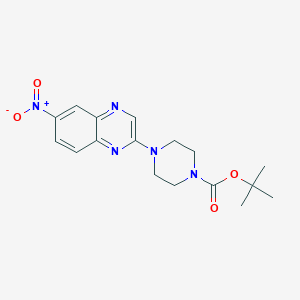
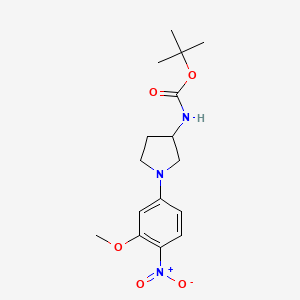


![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

